molecular formula C15H21N3OS2 B2433317 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392239-57-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2433317
CAS No.: 392239-57-5
M. Wt: 323.47
InChI Key: USYXYCCVOKTIEZ-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is an organic compound that features a thiadiazole ring and an adamantane moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS2/c1-2-20-14-18-17-13(21-14)16-12(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYXYCCVOKTIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of Thiadiazole Ring: The intermediate product is then treated with an alkylating agent like ethyl iodide to introduce the ethylsulfanyl group.

    Adamantane Attachment: The adamantane moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted carboxamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7), lung cancer (NCI-H226), and other malignancies . The mechanism of action often involves apoptosis induction and inhibition of specific signaling pathways.

Antimicrobial Properties

The thiadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit activity against a range of bacteria and fungi. The incorporation of the adamantane structure may enhance the bioavailability and efficacy of these compounds in clinical settings .

Synthesis and Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Adamantane Core : Nucleophilic substitution reactions are commonly employed to attach the adamantane moiety to the thiadiazole derivative.
  • Functionalization : The ethylsulfanyl group is introduced via various substitution reactions that may involve organometallic reagents or other nucleophiles.

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
  • Antimicrobial Screening : Research has shown that compounds with thiadiazole rings possess notable antimicrobial activity against gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .

Mechanism of Action

The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also features a thiadiazole ring but with a sulfamoyl group instead of an ethylsulfanyl group.

    5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with a sulfonamide group.

Uniqueness:

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is unique due to the presence of the adamantane moiety, which imparts additional stability and hydrophobicity. This can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of 1,3,4-thiadiazole derivatives. The compound's structure includes an adamantane moiety, which contributes to its stability and biological activity. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In vitro studies have demonstrated that this compound could inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that several derivatives exhibited potent antiproliferative activity against human cancer cell lines such as HCT116 and MCF-7 . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The adamantane structure provides a rigid framework that facilitates binding to target proteins or enzymes. The thiadiazole ring may participate in hydrogen bonding and other non-covalent interactions that stabilize the binding .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiadiazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results showed that compounds with an ethylsulfanyl group had enhanced antibacterial activity compared to those without .
  • Cytotoxicity : A recent investigation into the cytotoxic effects of this compound revealed IC50 values indicating strong inhibition of cell growth in multiple cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC 20 μg/mL)
AnticancerHCT116IC50 = 3.29 μg/mL
AnticancerMCF-7IC50 = 10 μg/mL

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